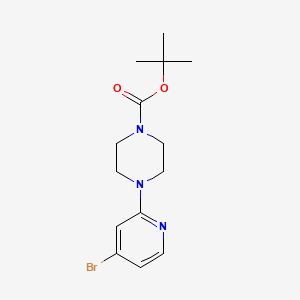

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPSXULRTJKBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682408 | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197294-80-6 | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

CAS Number: 1197294-80-6

This technical guide provides a comprehensive overview of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical data.

Chemical Properties and Data

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a white to off-white solid powder.[1] It is a complex molecule featuring a piperazine ring functionalized with a Boc (tert-butoxycarbonyl) protecting group and a 4-bromopyridin-2-yl substituent.[2] This compound is primarily utilized as a primary and secondary intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]

| Property | Value | Source |

| CAS Number | 1197294-80-6 | [1][2] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1] |

| Molecular Weight | 342.23 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% to 98% (as offered by various suppliers) |

Synthesis

A plausible synthetic pathway is the reaction of 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate. In this reaction, the more reactive bromine atom at the 2-position of the pyridine ring would undergo nucleophilic substitution by the secondary amine of the piperazine.

Disclaimer: The following experimental protocol is a generalized representation and has not been experimentally validated from a specific cited source for this exact molecule. It is based on common synthetic methodologies for similar compounds.

General Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,4-Dibromopyridine

-

Tert-butyl piperazine-1-carboxylate

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2,4-dibromopyridine (1 equivalent) and the chosen solvent.

-

Add tert-butyl piperazine-1-carboxylate (1-1.2 equivalents) and the base (2-3 equivalents) to the mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate.

Analytical Data

Detailed analytical data such as ¹H NMR, ¹³C NMR, and LC-MS spectra for this specific compound are not widely published. However, based on the chemical structure, the following characteristic signals would be expected:

Expected ¹H NMR Spectral Features:

-

Signals in the aromatic region corresponding to the protons on the bromopyridine ring.

-

Signals in the aliphatic region corresponding to the methylene protons of the piperazine ring.

-

A singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR Spectral Features:

-

Signals in the aromatic region for the carbon atoms of the bromopyridine ring.

-

Signals for the carbon atoms of the piperazine ring.

-

A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

A signal for the carbonyl carbon of the Boc group.

Expected LC-MS Data:

-

The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

Applications in Drug Discovery

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents. Its structure, containing a reactive bromine atom and a protected piperazine moiety, allows for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the pyridine ring and deprotection of the piperazine followed by functionalization of the secondary amine.

This intermediate is particularly relevant in the development of kinase inhibitors . The piperazine-pyridine scaffold is a common feature in many small molecules designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in a drug discovery context.

Caption: Synthetic workflow from starting materials to a final kinase inhibitor candidate.

References

In-Depth Technical Guide: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. The document details its chemical structure, physicochemical properties, and a representative synthetic protocol. Emphasis is placed on its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly as a scaffold for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a pivotal enzyme in inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a bromopyridine moiety linked to a Boc-protected piperazine ring.[1] This structural arrangement makes it a versatile intermediate for further chemical modifications, particularly in the construction of complex drug molecules. The presence of a bromine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The Boc-protecting group on the piperazine nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for subsequent derivatization.

The significance of this compound has grown with the increasing interest in targeting kinases involved in inflammatory and autoimmune diseases. Notably, this scaffold is a key component in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Structure and Properties

The chemical structure of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate combines the key features of a substituted pyridine and a protected piperazine. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Structural Diagram

This is not generating a valid diagram. Let's simplify and build the core structure manually.

The above DOT script is also not ideal. I will create a more explicit one.

The DOT script is still not producing a satisfactory chemical structure. I will use a simplified, more abstract representation to illustrate the connectivity of the core components.

// Nodes for the core components Pyridine [label="4-Bromopyridine", fillcolor="#34A853"]; Piperazine [label="Piperazine"]; Boc [label="tert-Butoxycarbonyl\n(Boc) Group", fillcolor="#FBBC05", fontcolor="#202124"]; Bromine [label="Bromine (Br)", shape=ellipse, fillcolor="#EA4335"];

// Nodes for the core components Pyridine [label="4-Bromopyridine", fillcolor="#34A853"]; Piperazine [label="Piperazine"]; Boc [label="tert-Butoxycarbonyl\n(Boc) Group", fillcolor="#FBBC05", fontcolor="#202124"]; Bromine [label="Bromine (Br)", shape=ellipse, fillcolor="#EA4335"];

// Logical connections Pyridine -> Piperazine [label="C-N bond at C2"]; Piperazine -> Boc [label="Amide bond"]; Pyridine -> Bromine [label="C-Br bond at C4"]; } Figure 1. Core components of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including its solubility and stability.

| Property | Value | Reference |

| CAS Number | 1197294-80-6 | [2] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [2] |

| Molecular Weight | 342.23 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Purity | Typically ≥95% (commercially available) | [1][3] |

| Storage | Room temperature, sealed from air and moisture | [2] |

Experimental Protocols

Representative Synthesis

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can be achieved by reacting 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate. The reaction selectively occurs at the more reactive 2-position of the pyridine ring.

Figure 2. General synthetic workflow.

Experimental Procedure (Representative):

-

To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF), is added tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford the desired product, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate.

Role in Drug Discovery and Development

The primary application of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

Application as a Scaffold for IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[4][5] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[6]

The 4-bromo-2-(piperazin-1-yl)pyridine scaffold, derived from the title compound, is a key pharmacophore in a class of potent and selective IRAK4 inhibitors. The bromine atom serves as a convenient point for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

IRAK4 Signaling Pathway and Inhibition

The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern or a cytokine like IL-1) to its corresponding receptor. This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits IRAK4. IRAK4 has both a kinase and a scaffolding function, both of which are crucial for downstream signaling.[7] Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4]

Figure 3. Simplified IRAK4 signaling pathway and point of inhibition.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block for drug discovery and development. Its utility is particularly evident in the synthesis of IRAK4 inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases. The structural features of this compound offer medicinal chemists a reliable and adaptable platform for the design and synthesis of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, which should aid researchers in its effective utilization in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, CasNo.1197294-80-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. tert-butyl 4-(2-broMopyridin-4-yl)piperazine-1-carboxylate | 1266118-96-0 [chemicalbook.com]

- 7. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Data Summary: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

This document provides a concise technical overview of the chemical compound tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, focusing on its fundamental physicochemical properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The molecular properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate have been determined and are summarized in the table below. These values are crucial for various applications, including reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₄H₂₀BrN₃O₂[1] |

| Molecular Weight | 342.23 g/mol |

| Appearance | White to yellow powder[2] |

| CAS Number | 1197294-80-6[1] |

| Purity | Typically ≥97%[1] |

| Storage Conditions | Room temperature, sealed in a dry environment[1] |

Structural Information

The molecular structure of this compound is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-bromopyridin-2-yl group. This specific arrangement of functional groups is key to its chemical reactivity and potential biological activity.

Handling and Safety

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's identity and its key identifiers.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and widely utilized synthesis pathway for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research and development. The synthesis is primarily achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This document outlines the reaction, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: Buchwald-Hartwig Amination

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate involves the selective mono-arylation of tert-butyl piperazine-1-carboxylate with 2,4-dibromopyridine. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency and functional group tolerance.[1][2] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the crucial carbon-nitrogen bond.[1][2]

The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (2,4-dibromopyridine). The greater reactivity of the bromine at the 2-position of the pyridine ring favors selective substitution at this site.

-

Amine Coordination and Deprotonation: The piperazine derivative coordinates to the palladium center, and the base facilitates the deprotonation of the amine.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, regenerating the palladium(0) catalyst for the next cycle.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, based on established Buchwald-Hartwig amination procedures for similar substrates.

Materials:

-

2,4-Dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 2,4-dibromopyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), (±)-BINAP (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis. The expected yield is based on similar Buchwald-Hartwig amination reactions reported in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-Dibromopyridine | 1.0 equivalent | - |

| tert-Butyl piperazine-1-carboxylate | 1.1 equivalents | - |

| Reagents & Catalysts | ||

| Pd₂(dba)₃ | 2 mol% | - |

| (±)-BINAP | 4 mol% | - |

| Sodium tert-butoxide | 1.4 equivalents | - |

| Reaction Conditions | ||

| Solvent | Toluene | - |

| Temperature | 80-100 °C | - |

| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | - |

| Product Information | ||

| Expected Yield | 60-90% | [3] |

| Purity (commercial) | 95-98% | [4] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [4] |

| Molecular Weight | 342.23 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 1197294-80-6 | [4] |

Synthesis Pathway Diagram

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

References

- 1. Buy 3,4,6-Trichloro-8-methylquinoline (EVT-1475390) | 1204810-66-1 [evitachem.com]

- 2. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1197294-80-6: tert-Butyl 4-(4-bromopyridin-2-yl)pipera… [cymitquimica.com]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

Technical Guide: Physical and Chemical Properties of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. This compound, a substituted piperazine derivative containing a bromopyridine moiety, is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document collates available data on its physical characteristics, provides generalized experimental protocols for property determination, and presents a putative signaling pathway and a representative synthesis workflow, visualized using Graphviz.

Core Physical Properties

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a solid at room temperature, typically appearing as a white powder.[1][2] Its chemical structure combines a lipophilic tert-butoxycarbonyl (Boc) protecting group with the polar piperazine and bromopyridine rings, influencing its solubility and potential biological interactions.[1]

Table 1: Physical Property Summary

| Property | Value | Source(s) |

| CAS Number | 1197294-80-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1][2] |

| Molecular Weight | 342.23 g/mol | [1] |

| Appearance | White powder/solid | [1][2] |

| Melting Point | Data not available for this specific isomer. A similar compound, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, has a reported melting point of 83-87 °C.[4] | N/A |

| Boiling Point | Predicted: 433.0 ± 45.0 °C (for the 5-bromo isomer) | [4] |

| Solubility | Expected to be more lipophilic due to the bromine atom and tert-butyl group.[1] Likely soluble in various organic solvents. | N/A |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point range of the compound.

Methodology:

-

A small, dry sample of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

The experiment should be repeated at least twice to ensure accuracy, and the average melting range reported.

Determination of Solubility

The solubility of the compound in various solvents can be determined qualitatively.

Methodology:

-

Add approximately 10 mg of the compound to a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide).

-

Vigorously shake each test tube for one minute.

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."

-

For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Potential Biological Activity

Representative Synthesis Workflow

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the nucleophilic aromatic substitution of a dihalogenated pyridine with a Boc-protected piperazine.

Potential Signaling Pathway Involvement

While specific biological studies on tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate are not widely published, its structural components—a piperazine ring and a pyridine ring—are prevalent in many biologically active compounds. Piperazine derivatives are known to interact with a variety of receptors and enzymes, potentially modulating key cellular signaling pathways. For instance, many kinase inhibitors and compounds targeting G-protein coupled receptors (GPCRs) incorporate these scaffolds. One such critical pathway implicated in cell proliferation, survival, and metabolism is the PI3K/AKT/mTOR pathway.

Disclaimer: The signaling pathway depicted is a generalized representation of the PI3K/AKT/mTOR cascade and the potential points of inhibition for a molecule with the structural characteristics of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. There is currently no direct experimental evidence confirming the interaction of this specific compound with this pathway. This diagram is for illustrative purposes to guide further research.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a compound with significant potential for further investigation in the field of drug discovery. While basic physical data is available, more extensive characterization, including precise melting point determination and quantitative solubility studies, is warranted. The true value of this compound will be realized through biological screening to elucidate its mechanism of action and potential therapeutic applications, possibly through the modulation of signaling pathways such as the PI3K/AKT/mTOR cascade. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to build upon in their exploration of this promising molecule.

References

Technical Guide: Solubility Profile of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound featuring a tert-butyl group, a piperazine ring, and a bromopyridine moiety.[1] As a derivative of piperazine, it holds significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with this class of compounds. The presence of the bromine atom and the tert-butyl ester group contributes to its lipophilic and hydrophobic character, influencing its solubility and potential interactions within biological systems.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination and a troubleshooting workflow for common solubility-related challenges in research settings.

Physicochemical Properties

| Property | Value/Description | Source |

| CAS Number | 1197294-80-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1][2] |

| Molecular Weight | 342.23 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][2] |

| General Solubility | Expected to be more soluble in organic solvents due to its lipophilic nature.[1] Poor aqueous solubility is a common challenge with piperazine-containing compounds.[4] | General chemical principles |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a foundational and widely accepted method for determining the equilibrium solubility of a compound. This protocol is adapted from established methodologies for piperazine derivatives.[4]

Objective: To determine the thermodynamic solubility of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in a selected solvent.

Materials:

-

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, isopropanol, acetone)[4]

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)[4]

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker with controlled temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection: Carefully extract a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Troubleshooting Workflow for Inconsistent Assay Results

Poor aqueous solubility can often lead to inconsistent results in biological assays. The following workflow provides a logical approach to diagnosing and addressing such issues.[4]

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Shake-Flask method for thermodynamic solubility.

References

Stability of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. Its structural features, a Boc-protected piperazine linked to a bromopyridine ring, offer versatile handles for molecular elaboration. Understanding the stability of this intermediate is paramount for ensuring the integrity of synthetic processes, the quality of active pharmaceutical ingredients (APIs), and the reliability of biological data. This technical guide provides a comprehensive overview of the stability of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, including its anticipated degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is presented in Table 1. The compound is typically a white to off-white solid with limited solubility in water but good solubility in various organic solvents.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1197294-80-6 |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.23 g/mol |

| Appearance | White to off-white solid/powder |

| Purity (Typical) | ≥95% |

| Storage Temperature | Room temperature |

Stability Profile and Degradation Pathways

While specific, quantitative stability data for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is not extensively available in the public domain, a robust stability profile can be inferred from the known chemistry of its constituent functional groups: the Boc-protected piperazine and the 4-bromopyridine moiety.

Hydrolytic Stability

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, the primary degradation pathway under hydrolytic conditions is expected to be acid-catalyzed cleavage of the Boc group to yield 1-(4-bromopyridin-2-yl)piperazine. This reaction is likely to be pH-dependent, with increased degradation rates at lower pH. Under neutral and basic conditions, the Boc group is generally stable.

The 4-bromopyridine ring is susceptible to nucleophilic aromatic substitution, although this is less likely to be a major degradation pathway under typical hydrolytic conditions in the absence of strong nucleophiles.

Oxidative Stability

Piperazine moieties can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of atmospheric oxygen or oxidizing agents could initiate such degradation. The pyridine ring itself is relatively resistant to oxidation.

Thermal Stability

Boc-protected amines can undergo thermal degradation, typically at elevated temperatures (often above 100°C), to yield the deprotected amine, isobutylene, and carbon dioxide. The specific temperature at which significant degradation occurs will depend on the solid-state form and the presence of any impurities.

Photostability

Brominated aromatic compounds can be susceptible to photodecomposition upon exposure to UV light. This can involve cleavage of the carbon-bromine bond to form radical species, which can then lead to a variety of degradation products.

A logical workflow for assessing the stability of this compound is outlined in the following diagram.

Caption: A typical workflow for assessing the stability of a chemical compound.

The potential degradation pathways are summarized in the following diagram.

Caption: Potential degradation pathways under various stress conditions.

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling guidelines are recommended to minimize degradation:

-

Storage: The compound should be stored at room temperature in a well-sealed container to protect it from moisture and atmospheric oxygen.

-

Light: To prevent potential photodecomposition, it is advisable to store the compound in an amber-colored vial or in a dark place.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Handling: When handling, avoid contact with strong acids, as this will cause deprotection of the Boc group. Standard personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and establish degradation pathways.

Materials:

-

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated oven and photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Repeat the experiment with 1 M HCl.

-

Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Repeat the experiment with 1 M NaOH.

-

Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Repeat the experiment with 30% hydrogen peroxide.

-

Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

-

Photostability: Expose a known amount of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

Sample Analysis: All stressed samples should be analyzed by a suitable analytical method, such as HPLC, to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method that can separate the intact compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Specificity: Analyze blank, placebo (if in a formulation), and stressed samples to demonstrate that the method can resolve the main peak from any degradation products.

-

Linearity: Prepare a series of standard solutions of the compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.

-

Accuracy: Perform recovery studies by spiking a known amount of the compound into a blank matrix.

-

Precision: Assess the repeatability of the method by injecting the same sample multiple times and the intermediate precision by having different analysts perform the analysis on different days.

-

Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the reliability of the method.

The following diagram illustrates the workflow for developing a stability-indicating method.

Caption: Workflow for the development of a stability-indicating analytical method.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a moderately stable compound under standard storage conditions. The primary liabilities are its susceptibility to acid-catalyzed hydrolysis of the Boc group and potential for photodecomposition. For researchers and drug development professionals, it is crucial to handle and store this compound under appropriate conditions to maintain its purity and integrity. The implementation of robust analytical methods, guided by forced degradation studies, is essential for monitoring its stability and ensuring the quality of subsequent synthetic transformations and biological evaluations. The protocols and information provided in this guide serve as a valuable resource for establishing a comprehensive understanding of the stability of this important chemical intermediate.

Commercial Sourcing and Technical Profile of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details commercial availability, a representative synthetic protocol, and its role in the context of targeted cancer therapy.

Commercial Availability

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (CAS No. 1197294-80-6) is readily available from a variety of commercial suppliers. The following table summarizes the offerings from a selection of vendors, highlighting available purities and quantities to aid in procurement decisions.

| Supplier | Purity | Available Quantities |

| Adooq Bioscience | 97% | 1g, 5g, 10g |

| Ambeed | 95%+ | 1g, 5g, 10g, 25g, 100g, 250g |

| Angene | 95%, 98% | 1g, 5g, 25g, 100g, 500g, 1kg |

| BLD Pharm | 95%, 97%, 98% | 1g, 5g, 25g, 100g, 500g |

| BOC Sciences | 97% | Custom packaging available |

| Carbosynth | 97% | 250mg, 1g, 5g |

| Chem-Impex | >95% | 1g, 5g, 10g |

| Combi-Blocks | >97% | 1g, 5g |

| Key Organics | 97% | 1g, 5g, 10g |

| MedChemExpress | 99.16% | 10mM1mL, 5g, 10g, 50g, 100g |

| Selleck Chemicals | 98% | 1g, 5g, 10g |

| TargetMol | 98% | 10mM1mL, 100mg, 1g |

| Toronto Research Chemicals | 97% | 100mg, 1g, 5g, 10g |

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, based on analogous procedures described in the synthesis of related pharmaceutical intermediates.

Materials:

-

1-Boc-piperazine

-

2,4-dibromopyridine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 1-Boc-piperazine (1.1 equivalents) in a suitable solvent, add the base (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 2,4-dibromopyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

Experimental Workflow

Role in Drug Development: An Intermediate for Palbociclib

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a crucial building block in the synthesis of Palbociclib. Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle.

Signaling Pathway

In many estrogen receptor-positive (ER+) breast cancers, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is overactive, leading to uncontrolled cell proliferation. Palbociclib intervenes in this pathway. By inhibiting CDK4/6, it prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a suppression of tumor growth.

The Pivotal Role of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. A key component in the medicinal chemist's arsenal is the use of versatile molecular building blocks that enable the efficient construction of complex, biologically active molecules. Among these, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has emerged as a critical intermediate, particularly in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of its role, supported by synthetic protocols, quantitative biological data, and pathway visualizations for researchers, scientists, and drug development professionals.

A Versatile Scaffold for Kinase Inhibitors

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate combines three key structural features that make it an invaluable starting material in medicinal chemistry. The piperazine ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties.[1][2] The Boc-protected amine allows for controlled, sequential chemical modifications. Most importantly, the bromopyridine moiety serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]

This reactivity is central to its application in the synthesis of inhibitors targeting key signaling proteins implicated in a variety of diseases, most notably cancer and inflammatory disorders. This guide will focus on its application in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) and Mer Tyrosine Kinase (MerTK), two critical targets in oncology and immunology.

Application in the Synthesis of CSF1R and MerTK Inhibitors

Patent literature reveals the strategic use of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in the construction of potent CSF1R and MerTK inhibitors. These kinases are crucial regulators of macrophage and osteoclast function, and their dysregulation is linked to the progression of various cancers and autoimmune diseases. The general synthetic approach involves the coupling of the bromopyridine intermediate with a suitable heterocyclic partner, effectively building the core structure of the final inhibitor.

Below is a generalized workflow illustrating the synthesis of these kinase inhibitors.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using scaffolds derived from tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. While specific data for compounds directly from the patents is often not publicly available, the data for structurally related compounds highlight the potency of the 2-(piperazin-1-yl)pyridine scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine Derivatives | CSF1R | 1 - 20 | [4] |

| Imidazo[4,5-b]pyridine Derivatives | CSF1R | 13 - 160 | [5] |

| Macrocyclic Pyrimidines | MerTK | 4.2 - 61 | [6] |

| Phenylpiperazine Derivatives | EGFR | 80 - 220 | [7] |

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this building block. Below are representative protocols for the key cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is employed to form a carbon-carbon bond between the bromopyridine and a heterocyclic boronic ester.

Reaction: Synthesis of tert-butyl 4-(4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)piperazine-1-carboxylate.

Procedure:

-

To a degassed solution of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water is added sodium carbonate (3.0 eq).

-

The mixture is further degassed with argon for 15 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.1 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the bromopyridine and a heterocyclic amine.

Reaction: Synthesis of tert-butyl 4-(4-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)pyridin-2-yl)piperazine-1-carboxylate.

Procedure:

-

A mixture of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq), 5-amino-1H-pyrrolo[2,3-b]pyridine (1.1 eq), and cesium carbonate (2.0 eq) is placed in a reaction vessel.

-

The vessel is evacuated and backfilled with argon.

-

Anhydrous toluene is added, and the suspension is degassed with argon for 10 minutes.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq) are added.

-

The reaction mixture is heated to 110 °C for 16 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the aminated product.

Signaling Pathways of CSF1R and MerTK

The inhibitors synthesized from tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate target the ATP-binding pocket of CSF1R and MerTK, thereby blocking their downstream signaling cascades. These pathways are integral to cell survival, proliferation, and differentiation.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a cornerstone building block in the synthesis of a new generation of kinase inhibitors. Its chemical versatility allows for the efficient construction of complex molecular architectures with potent biological activity. The information provided in this guide underscores its significance and provides a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting kinase signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents | MDPI [mdpi.com]

- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Piperazinylpyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The 2-piperazinylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-piperazinylpyridine derivatives, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of the 2-piperazinylpyridine core generally involves the nucleophilic substitution of a leaving group on the pyridine ring with piperazine. A common and effective method is the reaction of 2-chloropyridine with piperazine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.

A generalized synthetic scheme is presented below:

Methodological & Application

Application Notes and Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Pyridinyl-Piperazines

Topic: Suzuki Coupling Protocol for Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the stability and low toxicity of its organoboron reagents.[1][3] These characteristics make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides a detailed protocol for the Suzuki coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids. The resulting 2,4-disubstituted pyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[4] The protocol is designed as a starting point and may be optimized for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Palladium(II) complex.

-

Transmetalation : In the presence of a base, the arylboronic acid forms an activated boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination : The two organic ligands on the palladium complex (the pyridinyl and the new aryl group) couple and are eliminated as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

Experimental Protocol

This general protocol details the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a generic arylboronic acid.

Materials and Reagents:

-

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

-

Arylboronic acid (or boronate ester)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup : To a dry Schlenk flask or reaction vial, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.[6]

-

Reaction : Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6][7]

-

Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.[2][6]

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table outlines typical reagent stoichiometry and reaction conditions for the protocol.

| Reagent/Parameter | Role | Molar Equivalents | Example Amount (for 1 mmol scale) |

| Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | Aryl Halide | 1.0 | 386 mg (1.0 mmol) |

| Arylboronic Acid | Coupling Partner | 1.2 | 1.2 mmol |

| Pd(PPh₃)₄ | Catalyst | 0.05 | 58 mg (0.05 mmol) |

| K₂CO₃ | Base | 2.0 | 276 mg (2.0 mmol) |

| 1,4-Dioxane / H₂O (4:1) | Solvent | - | 5 mL |

| Temperature | Condition | - | 100 °C |

| Time | Condition | - | 12-24 h |

| Expected Yield | Product | - | 60-95% * |

*Yields are estimates based on similar Suzuki-Miyaura couplings of bromopyridines and may vary depending on the specific arylboronic acid used.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in medicinal chemistry and drug development, as the N-aryl piperazine moiety is a common scaffold in a multitude of biologically active compounds.[2] This document provides a detailed protocol for the Buchwald-Hartwig amination of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3] The choice of these components is critical for achieving high yields and purity.[1]

Reaction Principle

The Buchwald-Hartwig amination of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with an ammonia equivalent proceeds via a catalytic cycle.[4] The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which upon reductive elimination, yields the desired aminated product and regenerates the Pd(0) catalyst, thus completing the cycle.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the Buchwald-Hartwig amination of related bromopyridines with amines. While specific data for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is not extensively available, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 90.7 |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 55.4 |

| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 93 |

| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 |

| 2-Bromopyridine | Mesityl amine | (NHC)Pd(allyl)Cl (cat.) | - | NaOtBu (1.2) | Dioxane | 80 | 1 | 95 |

| Aryl Bromides | Ammonium Sulfate | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu (4.5) | Dioxane | 100 | 12 | 70-95 |

Experimental Protocols

Materials

-

tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

-

Ammonia equivalent (e.g., Benzophenone imine, 1.2-1.5 equiv) or Ammonium salt (e.g., (NH₄)₂SO₄, 1.5 equiv)[5]

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP, dppp, 1.5-10 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) and the ammonia equivalent (e.g., benzophenone imine, 1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Stille Coupling of 4-Bromopyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille coupling reaction for the synthesis of 4-substituted pyridine derivatives, a crucial structural motif in medicinal chemistry and materials science. This document offers detailed experimental protocols, a summary of reaction conditions with corresponding yields, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its tolerance of a wide variety of functional groups, coupled with the stability of organostannane reagents to air and moisture, makes it a valuable tool in complex molecule synthesis.[3] For 4-bromopyridine derivatives, the Stille coupling enables the introduction of a diverse range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the pyridine ring.

However, the coupling of electron-deficient heteroaromatics like pyridine can present challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[2] Consequently, careful optimization of reaction parameters such as catalyst, ligand, solvent, and temperature is often necessary to achieve high-yielding and selective transformations.

Data Presentation: Stille Coupling Conditions for 4-Bromopyridine Derivatives

The following table summarizes various reported conditions for the Stille coupling of 4-bromopyridine and its derivatives with different organostannane reagents. This data is intended to serve as a guide for reaction optimization.

| 4-Bromopyridine Derivative | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromopyridine | Stannylated Diazocine | Pd(OAc)₂ (10) | XPhos (30) | DMSO | - | 100 | 16 | 90-94 | [4] |

| 2-Bromo-4-methylpyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | - | 110 | 12 | High (not specified) | [2] |

| 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | - | 90-100 | 12-24 | High (not specified) | [5] |

Note: The functionalization of 4-bromopyridine can be challenging, often requiring higher temperatures and high-boiling point solvents like DMSO to achieve good yields.[4]

Experimental Protocols

The following are generalized protocols for the Stille coupling of 4-bromopyridine derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling of 4-Bromopyridine Derivatives

This protocol is a starting point for the coupling of various 4-bromopyridine derivatives with organostannanes.

Materials:

-

4-Bromopyridine derivative (1.0 eq)

-

Organostannane reagent (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, or DMSO)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask, add the 4-bromopyridine derivative and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to dissolve the solids.

-

Add the organostannane reagent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) using an oil bath and stir vigorously.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The fluoride ions react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration.[2][7]

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyridine.

Protocol 2: Optimized Conditions for Challenging Couplings

For less reactive 4-bromopyridine derivatives or when encountering low yields, the following modified protocol, adapted from conditions reported for challenging substrates, may be employed.[4]

Materials:

-

4-Bromopyridine derivative (1.0 eq)

-

Organostannane reagent (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

XPhos (30 mol%)

-

Anhydrous and degassed DMSO

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the 4-bromopyridine derivative, organostannane, Pd(OAc)₂, and XPhos.

-

Add anhydrous and degassed DMSO via syringe.

-

Heat the reaction mixture to 100 °C and stir for the required time (e.g., 16 hours), monitoring by an appropriate analytical method.[4]

-

Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow for Stille Coupling

The following diagram illustrates the general laboratory workflow for performing a Stille coupling reaction.

Caption: General experimental workflow for Stille coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as a key building block. This versatile intermediate is particularly amenable to the construction of diverse compound libraries for screening against various protein kinases implicated in oncogenic signaling pathways.

The protocols outlined below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Introduction to Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment by providing targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

The 2-amino-4-substituted pyridine scaffold is a common feature in many clinically approved kinase inhibitors. Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate provides a strategic starting point for the synthesis of such compounds. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine moiety can be deprotected and further functionalized to modulate solubility, cell permeability, and target engagement.

Synthetic Strategies

The primary synthetic strategies for elaborating the tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate core involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents, such as boronic acids and boronate esters. This reaction is tolerant of a wide range of functional groups and is frequently used to introduce aryl and heteroaryl moieties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction enables the coupling of the bromopyridine with a diverse set of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This allows for the exploration of key hydrogen bonding interactions within the kinase active site.

Experimental Protocols